

High-Resolution NMR Spectroscopy for Impurity Profiling of Fondaparinux Sodium

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Compound of Interest

Compound Name: *Fondaparinux Sodium Impurity*

CAS No.: *1809833-99-5*

Cat. No.: *B13434082*

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Executive Summary

Fondaparinux sodium is a synthetic pentasaccharide anticoagulant.^{[1][2][3][4][5]} Unlike unfractionated heparin, it is produced via a complex stereoselective synthesis involving over 50 steps. This synthetic route introduces specific process-related impurities (PRIs)—such as diastereomers, under-sulfated, or over-sulfated variants—that are structurally distinct from biological contaminants.^{[1][2]}

This Application Note details a comprehensive NMR protocol for the structural identification and quantification of these impurities. While HPLC is used for routine release testing, NMR remains the primary orthogonal tool for structural elucidation due to the lack of distinct UV chromophores in carbohydrate impurities.

Key Technical Insight: The critical challenge in Fondaparinux NMR is not sensitivity, but spectral crowding in the ring-proton region (3.0–4.5 ppm) and the water suppression requirement, which can obscure anomeric signals (4.8–5.6 ppm) if not managed via proper D₂O exchange.^[1]

Critical Sample Preparation Protocol

The success of carbohydrate NMR relies 90% on sample preparation. Inadequate D₂O exchange results in a residual HDO signal that obliterates the anomeric region where key impurity signals reside.

Materials

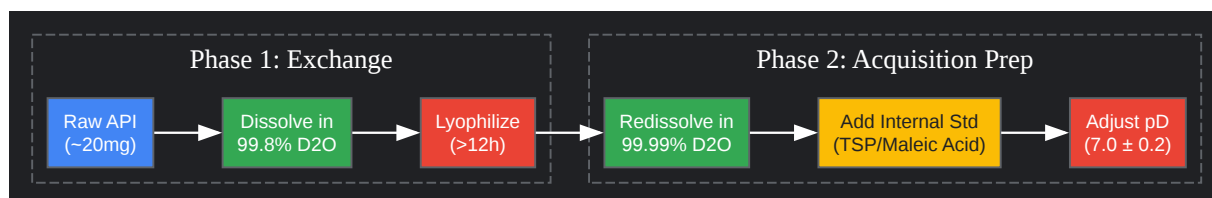
- Solvent: Deuterium Oxide (D₂O), 99.99% D.[1]
- Internal Standard (Quantitative): Maleic Acid (traceable standard) or TSP-d4 (Trimethylsilylpropionic acid sodium salt).[1][2]
 - Note: USP recommends TSP for identification; however, Maleic Acid is often preferred for qNMR (quantitative NMR) due to its relaxation properties and lack of overlap with carbohydrate signals.
- Tubes: 5mm high-precision NMR tubes (e.g., Wilmad 535-PP).

Preparation Workflow (Lyophilization Cycle)

To ensure the residual water signal does not interfere with the anomeric protons (4.8–5.6 ppm):

- Dissolution: Dissolve ~20 mg of Fondaparinux Sodium in 0.6 mL of D₂O (99.8%).
- Flash Freeze: Freeze the solution using liquid nitrogen or dry ice/ethanol.
- Lyophilization: Lyophilize for >12 hours to remove H₂O and exchange exchangeable protons (OH, NH) with Deuterium.
- Re-dissolution: Redissolve the lyophilized powder in 0.6 mL of high-purity D₂O (99.99%).
- pH Adjustment (Critical): Check pD (pH* = pH meter reading + 0.4). Target pD 7.0 ± 0.2 using NaOD/DCl.[1]
 - Why: Chemical shifts of sulfated sugars are pH-sensitive.[1][2] Inconsistent pH leads to peak shifting, making library matching impossible.[1]

Workflow Diagram



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Caption: Figure 1. Deuterium exchange workflow to eliminate water suppression artifacts in the anomeric region.

Acquisition Protocols

Instrument Configuration

- Field Strength: Minimum 600 MHz (14.1 T) required for impurity resolution.[1] 800 MHz recommended for de novo structure elucidation.
- Probe: Cryogenic probe (CryoProbe/ColdProbe) highly recommended for S/N enhancement on minor impurities (<0.1%).[1]
- Temperature: 298 K (25°C).[1]
 - Note: While USP <13C> requires 313 K (40°C), 25°C is preferred for ¹H impurity profiling to minimize chemical exchange broadening.[1]

Protocol A: Quantitative ¹H NMR (qNMR)

Used for assay and quantification of known impurities.[1]

Parameter	Setting	Rationale
Pulse Sequence	zg30 or noesypr1d	NOESY-presat suppresses residual HDO without attenuating anomeric signals nearby.[1][2]
Spectral Width	12–14 ppm	Covers all signals including exchangeables (if visible) and aromatics (if Maleic acid used). [1]
Relaxation Delay (D1)	> 15 seconds	CRITICAL. T1 for anomeric protons can be 2–3s.[1] D1 must be $\geq 5 \times T1$ for quantitative accuracy (99.9% magnetization recovery).
Scans (NS)	64 – 128	Sufficient for S/N > 200:1 for main peaks.[1]
Acquisition Time (AQ)	> 3.0 seconds	Ensures high digital resolution. [1]

Protocol B: 2D HSQC (Multiplicity-Edited)

The "workhorse" for impurity identification.[1][2] Separates overlapping proton signals by their carbon chemical shift.[1]

Parameter	Setting	Rationale
Pulse Sequence	hsqcedetgpsisp2.3	Sensitivity enhanced, multiplicity edited (CH/CH3 positive, CH2 negative).
1H Width	8 ppm	Focus on carbohydrate region. [1]
13C Width	100 ppm	Covers anomeric (90-105 ppm) and ring carbons (50-85 ppm). [1][2]
Points (TD)	2048 (F2) x 256 (F1)	High resolution in indirect dimension is vital.[1]
Coupling (J)	145 Hz	Standard one-bond C-H coupling for carbohydrates.[1][2]

Data Analysis & Impurity Identification Logic

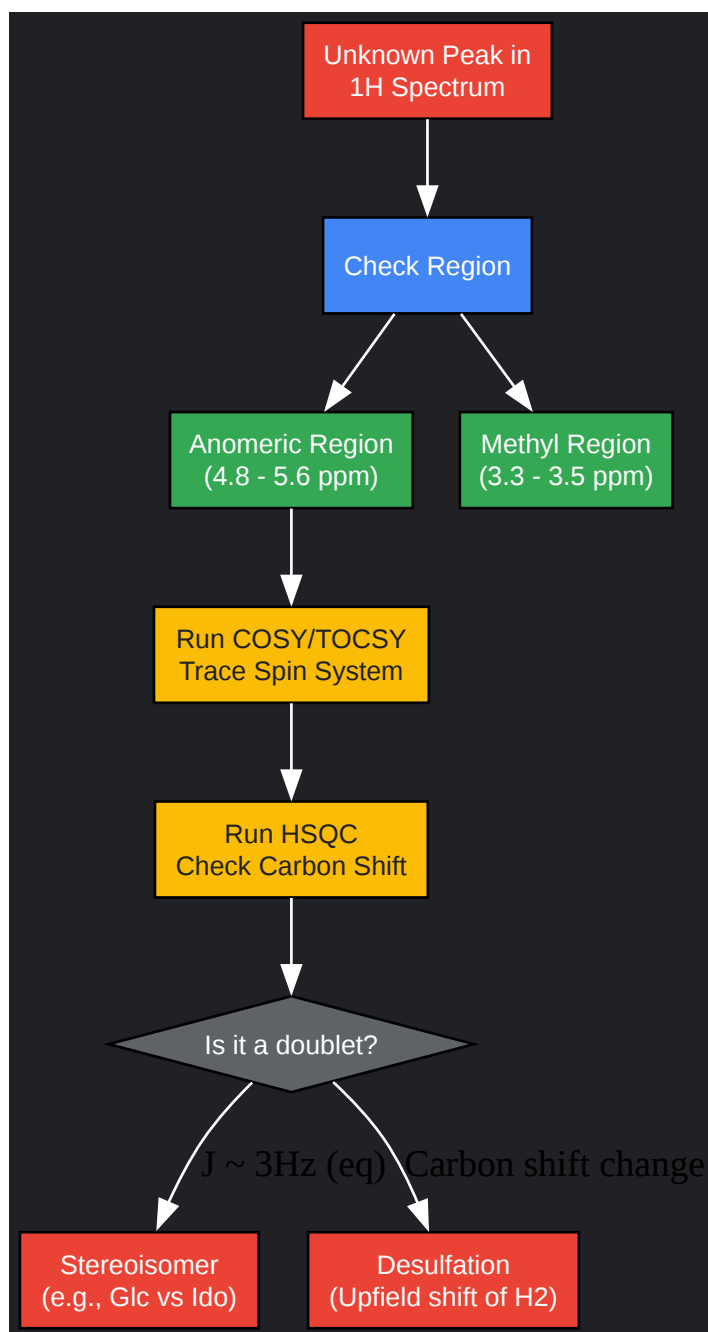
The "Fingerprint" Regions

Fondaparinux consists of five monosaccharide units (D-GlcNS6S, D-GlcA, D-GlcNS3,6S, L-IdoA2S, D-GlcNS6S).[1][2] Impurities are identified by deviations in the Anomeric or Methyl regions.

Region (ppm)	Signal Type	Diagnostic Value
5.6 – 4.8	Anomeric Protons (H1)	Primary ID zone. Each of the 5 units has a distinct H1 doublet. [1][2] Impurities appear as small "satellite" doublets here.
4.5 – 3.0	Ring Protons (H2-H5)	Highly crowded.[1][2] Difficult to use for 1D analysis.[1]
3.6 – 3.3	O-Methyl / Methylene	The O-methyl group (OMe) is a sharp singlet.[1][2] Shifts here indicate methylation errors.
2.0 – 1.9	N-Acetyl (if present)	Fondaparinux is N-sulfated.[1] [2] Signals here indicate N-acetylation impurities (incomplete N-sulfation).[1][2]

Impurity Assignment Logic

When an unknown peak is observed in the ¹H spectrum (usually <1% area), follow this logic path to identify it.



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Caption: Figure 2. Logic tree for structural elucidation of unknown impurities.

Specific Impurity Signatures (Examples)

- Desulfation at N-position: Look for a shift in the H2 proton of the Glucosamine unit.[1][6] In 2D HSQC, the C2 carbon will shift significantly upfield (from ~58 ppm to ~55 ppm) due to the loss of the electron-withdrawing sulfate group.[1]

- Epimerization (L-Ido vs D-Glc): The coupling constant () is diagnostic.^{[1][2]}
 - -L-Iduronic acid: Small coupling (~3 Hz).^{[1][2]}
 - -D-Glucuronic acid: Large coupling (~7-8 Hz).^{[1][2]}

References & Standards

- USP Monograph:Fondaparinux Sodium. United States Pharmacopeia (USP-NF).^{[1][2]} (Defines 13C ID and TSP standard).^[1] ^{[1][2]}
- Guerrini, M., et al. (2021).^[1] "Structural characterization of fondaparinux interaction with per-6-amino-beta-cyclodextrin: An NMR and MS study." Journal of Pharmaceutical and Biomedical Analysis. (Provides detailed assignments and pD effects).
- de Wildt, B., et al. (2017).^{[1][3]} "Extended Physicochemical Characterization of the Synthetic Anticoagulant Pentasaccharide Fondaparinux Sodium by Quantitative NMR and Single Crystal X-ray Analysis." Molecules. (The authoritative paper on qNMR for Fondaparinux). ^[1] ^[2]
- BfArM (Federal Institute for Drugs and Medical Devices). "Impurity Evaluation of Heparin Sodium by 1H-NMR Spectroscopy." (While for Heparin, the protocols for TSP and D2O prep are the industry standard for sulfated saccharides).

Disclaimer:This protocol is intended for research and development purposes. For GMP release testing, methods must be validated according to ICH Q2(R1) guidelines specific to the site's instrumentation.

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